![molecular formula C19H16N2O5S2 B2773137 N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-hydroxybenzamide CAS No. 638137-65-2](/img/structure/B2773137.png)
N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a thiazolidine ring, which is a five-membered ring containing three carbons, a nitrogen, and a sulfur . The molecule also has an ethoxy group (C2H5O-), a hydroxy group (OH), and a benzamide group (C6H5CONH2) .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. For example, the hydroxy group (OH) is a common site of reactivity, and can participate in reactions such as deprotonation, substitution, or condensation .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. These properties are influenced by factors like molecular structure, polarity, and intermolecular forces .Applications De Recherche Scientifique
Synthesis of 4-Chromanone-Derived Compounds
The compound is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .
Surface Passivation of Perovskite Films
The compound has been employed to passivate the surface defects on perovskite films . The carbonyl (-C=O) functional group of the compound can passivate the under-coordinated lead ion (Pb 2+) defect, and its hydroxyl (-OH) and alkoxy (-O-CH 2) groups can impede the migration of formamidine ion (FA +) and iodide ion (I -) on the perovskite via hydrogen bond interaction .
Enhancement of Solar Cell Efficiency
The compound has been used in the passivation of perovskite films, enabling over 24% efficiency in solar cells . The research indicates that the compound can significantly reduce defect state, effectively suppress carrier recombination, and preferably promote hole movement from perovskite layer to the hole transport layer .
Structural Investigation of Transition Metal Complexes
The compound has been used in the structural investigation of discrete solvent protonated vanadium and other transition metal complexes . This research includes synthetic, spectroscopic, and cytotoxicity studies .
Thermophysical Property Data Analysis
The compound has been used in the generation of critically evaluated thermophysical property data . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Anti-Melanogenic Applications
The compound has been used in the development of novel anti-melanogenic compounds . It acts as a core inhibitory structure for tyrosinase, and its derivatives have shown stronger inhibitory activity than kojic acid against mushroom tyrosinase . The compound and its derivatives have also shown significant and concentration-dependent inhibition of intracellular melanin contents .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c1-2-26-15-8-11(6-7-14(15)23)9-16-18(25)21(19(27)28-16)20-17(24)12-4-3-5-13(22)10-12/h3-10,22-23H,2H2,1H3,(H,20,24)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOVYTMYDZDESY-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-hydroxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2773055.png)
![Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate](/img/structure/B2773056.png)
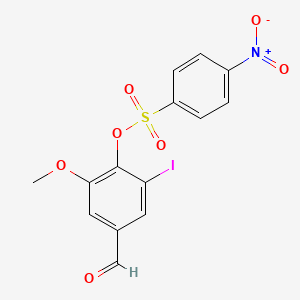

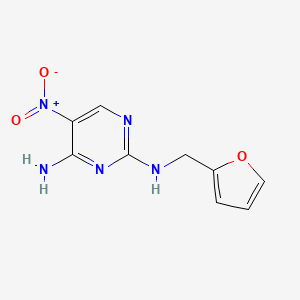
![ethyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2773061.png)
![[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;dihydrochloride](/img/structure/B2773062.png)

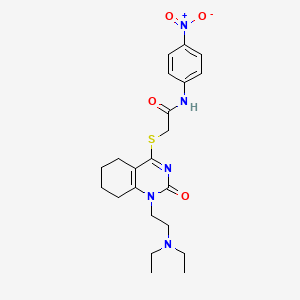
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2773071.png)
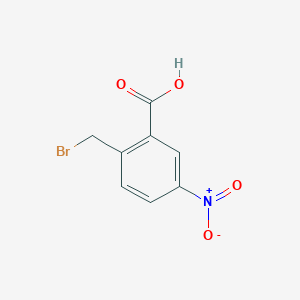
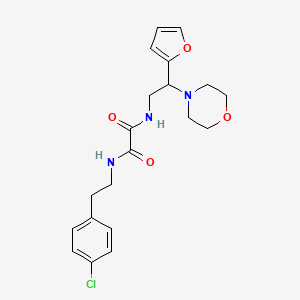
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2773076.png)
![6-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2773077.png)